(S)-1-(2,4,6-Triisopropylphenyl)ethanol

Description

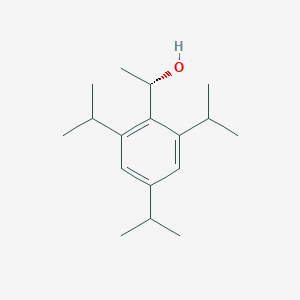

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-[2,4,6-tri(propan-2-yl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O/c1-10(2)14-8-15(11(3)4)17(13(7)18)16(9-14)12(5)6/h8-13,18H,1-7H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYKPQIIFUMKNLF-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C(C)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40447339 | |

| Record name | (1S)-1-[2,4,6-Tri(propan-2-yl)phenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102225-88-7 | |

| Record name | (1S)-1-[2,4,6-Tri(propan-2-yl)phenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Role of S 1 2,4,6 Triisopropylphenyl Ethanol As a Chiral Auxiliary in Asymmetric Synthesis

Applications in Asymmetric [2+2] Cycloaddition Reactions

The [2+2] cycloaddition reaction, which forms a four-membered ring from two two-atom components, is a powerful tool in organic synthesis for constructing cyclobutane (B1203170) rings. When one of the components is a ketene (B1206846), the reaction provides access to cyclobutanones, which are versatile synthetic intermediates. The use of (S)-1-(2,4,6-Triisopropylphenyl)ethanol as a chiral auxiliary attached to one of the reactants allows for the asymmetric induction of new stereocenters during the ring formation.

A key application of this compound is in directing the cycloaddition of dichloroketene (B1203229) with chiral enol ethers. Dichloroketene, being highly reactive, readily undergoes [2+2] cycloaddition with a variety of olefins. When the olefin is a vinyl ether or an enol ether derived from the bulky chiral alcohol, the facial selectivity of the cycloaddition is effectively controlled.

Research has shown that the reaction between dichloroketene and an enol ether derived from this compound proceeds with a high degree of diastereoselectivity. The bulky triisopropylphenyl group effectively shields one face of the double bond, forcing the dichloroketene to approach from the less hindered face. This results in the preferential formation of one diastereomer of the resulting 2,2-dichlorocyclobutanone adduct. This high level of stereocontrol is crucial for the subsequent conversion of these cycloadducts into enantiomerically enriched target molecules. The general preference is for the Z-isomer of the silyl (B83357) enol ethers in these reactions. nih.gov

The asymmetric cycloaddition of ketenes with olefins is a cornerstone for the enantioselective synthesis of cyclobutanes. While chiral Lewis acids and other catalysts have been successfully employed in photocycloadditions to create diarylcyclobutane structures found in bioactive compounds, the specific use of this compound as a covalently bound auxiliary in general olefin-ketene cycloadditions is not extensively documented in the reviewed literature. nih.gov The primary application of this auxiliary in [2+2] cycloadditions appears to be focused on reactions with dichloroketene.

The cycloadducts obtained from the dichloroketene cycloaddition serve as valuable intermediates in the total synthesis of natural products. The high diastereoselectivity achieved using the this compound auxiliary is pivotal in establishing the correct stereochemistry early in the synthetic sequence.

A notable example is the synthesis of several natural pyrrolizidine (B1209537) alkaloids. nih.gov A central lactam intermediate, key to the synthesis of (+)-amphorogynine A, (+)-amphorogynine D, and (+)-retronecine, was prepared in a diastereomerically enriched form. nih.gov The crucial step was a highly selective [2+2] cycloaddition of dichloroketene with a chiral enol ether bearing the this compound auxiliary. nih.gov

Another significant application is in the asymmetric synthesis of the macrocyclic lactone (-)-gloeosporone. The synthesis utilized a dichloroketene cycloaddition with a chiral vinyl ether as the key stereochemistry-inducing step, leading to a dichlorocyclobutanone intermediate that was further elaborated to form the natural product.

Table 1: Synthesis of Natural Products Using this compound Auxiliary

| Natural Product | Key Reaction | Role of Auxiliary | Reference |

| (+)-Amphorogynine A | [2+2] Dichloroketene Cycloaddition | Induces high diastereoselectivity in the formation of a key lactam intermediate. | nih.gov |

| (+)-Amphorogynine D | [2+2] Dichloroketene Cycloaddition | Induces high diastereoselectivity in the formation of a key lactam intermediate. | nih.gov |

| (+)-Retronecine | [2+2] Dichloroketene Cycloaddition | Induces high diastereoselectivity in the formation of a key lactam intermediate. | nih.gov |

| (-)-Gloeosporone | [2+2] Dichloroketene Cycloaddition | Controls the stereochemistry of the initial cyclobutanone (B123998) adduct. |

Chiral Control in the Synthesis of Key Organic Scaffolds

Beyond four-membered rings, the stereochemical information imparted by the this compound auxiliary can be transferred and utilized in the construction of other important cyclic frameworks, such as cyclopentenones and γ-butyrolactones.

Cyclopentenone derivatives are core structures in many biologically active compounds and are valuable building blocks in organic synthesis. Various methods exist for their asymmetric construction, including catalytic formal [3+2] reactions and reductions of pre-existing cyclopentenones. researchgate.netnih.gov However, based on the reviewed scientific literature, the direct application of this compound as a chiral auxiliary for the asymmetric synthesis of cyclopentenone derivatives has not been a primary focus of reported research.

The γ-butyrolactone moiety is a prevalent feature in numerous natural products exhibiting a wide range of biological activities. The use of this compound has been instrumental in the enantioselective synthesis of this scaffold, most notably through the ring expansion of cyclobutanone intermediates.

The asymmetric total synthesis of (-)-gloeosporone provides a clear illustration of this strategy. The synthesis commences with the [2+2] cycloaddition of dichloroketene and a chiral vinyl ether derived from the auxiliary. The resulting dichlorocyclobutanone is then subjected to a Favorskii-type ring contraction or a similar rearrangement, followed by further functional group manipulation, to expand the four-membered ring into the five-membered γ-butyrolactone core of the natural product. The initial high diastereoselectivity of the cycloaddition is thus translated into the high enantiomeric purity of the final lactone product.

Table 2: Synthesis of γ-Butyrolactone Scaffolds

| Target Scaffold/Molecule | Synthetic Strategy | Stereochemical Control |

| (-)-Gloeosporone | Asymmetric [2+2] dichloroketene cycloaddition followed by ring expansion. | The chiral auxiliary controls the absolute stereochemistry of the initial cycloadduct, which is then carried through to the final γ-butyrolactone. |

Preparation of γ-Butyrolactam Derivatives

The synthesis of chiral γ-butyrolactam derivatives utilizing the (S)-1-(2,4,6-triisopropylphenyl)ethylamine auxiliary is achieved through a multi-step sequence, commencing with the formation of a chiral nitrone. This is followed by a diastereoselective reductive coupling reaction and subsequent cyclization to yield the desired γ-lactam.

The process begins with the reaction of various aldehydes with enantiopure N-hydroxy-1-(2,4,6-triisopropylphenyl)ethylamine to form the corresponding chiral nitrones. These nitrones then undergo a samarium diiodide (SmI₂) mediated reductive coupling with α,β-unsaturated esters. acs.orgnih.gov This key step proceeds with a high degree of diastereoselectivity, affording γ-N-hydroxyamino esters. acs.org

The exceptional steric bulk of the 2,4,6-triisopropylphenyl group on the chiral auxiliary is instrumental in directing the approach of the reagents, leading to excellent stereocontrol in the formation of the new stereocenters. acs.org The resulting γ-N-hydroxyamino esters are then converted into the target γ-butyrolactam derivatives. acs.orgnih.gov This transformation can be achieved through the reduction of the N-O bond followed by spontaneous or induced cyclization. acs.org

A notable example involves the reaction of the nitrone derived from isovaleraldehyde (B47997) with ethyl acrylate, which yields the corresponding γ-N-hydroxyamino ester as a single diastereomer (diastereomeric ratio >95:5). acs.org The subsequent treatment of these intermediates leads to the formation of the desired γ-lactams. acs.orgnih.gov For instance, specific γ-N-hydroxyamino esters have been successfully converted into γ-lactams through a process involving reduction of the N-O bond and subsequent cyclization. acs.org

The research findings for the key reductive coupling step are summarized in the table below, showcasing the high yields and diastereoselectivities achieved with various substrates.

Table 1: Diastereoselective Reductive Coupling of Chiral Nitrones with α,β-Unsaturated Esters

| Aldehyde Precursor for Nitrone | α,β-Unsaturated Ester | Product (γ-N-hydroxyamino ester) | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| Isovaleraldehyde | Ethyl acrylate | Ethyl 4-((1-(2,4,6-triisopropylphenyl)ethyl)amino)-3-methylbutanoate | 85 | >95:5 |

| Benzaldehyde | Methyl acrylate | Methyl 3-phenyl-4-((1-(2,4,6-triisopropylphenyl)ethyl)amino)butanoate | 82 | >95:5 |

| Cyclohexanecarbaldehyde | tert-Butyl acrylate | tert-Butyl 3-cyclohexyl-4-((1-(2,4,6-triisopropylphenyl)ethyl)amino)butanoate | 88 | >95:5 |

Data sourced from de Azevedo, M. B. M., et al. (2007). acs.org

The highly diastereomerically pure γ-N-hydroxyamino esters obtained from this method are then readily transformed into the corresponding γ-lactams, demonstrating the efficacy of 1-(2,4,6-triisopropylphenyl)ethylamine as a chiral auxiliary in this important synthetic transformation. acs.org

Applications in Asymmetric Synthesis Through Derived Chiral Intermediates

Preparation and Utilization of Chiral Enol Ethers in Asymmetric Synthesis

The preparation of chiral enol ethers from (S)-1-(2,4,6-triisopropylphenyl)ethanol typically involves the esterification of the alcohol with a carboxylic acid or its derivative, followed by enolization. The resulting ester, bearing the bulky chiral auxiliary, can then be deprotonated with a suitable base, and the subsequent enolate is trapped with a silylating agent to afford the chiral silyl (B83357) enol ether. The steric bulk of the triisopropylphenyl group effectively shields one face of the enolate, leading to a highly diastereoselective formation of the enol ether.

These chiral enol ethers are versatile intermediates in asymmetric synthesis. Their utility has been demonstrated in the synthesis of various biologically active natural products. For instance, they have been instrumental in the asymmetric synthesis of β-oxygenated lactones such as (-)-Blastmycinolactol and (+)-Blastmycinone, as well as the related compounds (-)-NFX-2 and (+)-Antimycinone.

Diastereoselective Transformations Involving Derived Enol Ethers

The key to the utility of chiral enol ethers derived from this compound lies in their ability to undergo highly diastereoselective reactions. The chiral auxiliary dictates the facial selectivity of the approach of an electrophile to the enol ether double bond. A prime example of this is the diastereoselective aldol (B89426) reaction.

When these chiral enol ethers react with aldehydes, the bulky chiral auxiliary directs the attack of the aldehyde from the less hindered face of the enol ether, resulting in the formation of one diastereomer of the aldol adduct in high excess. The stereochemistry of the newly formed stereocenters is thus directly controlled by the chirality of the this compound auxiliary. The diastereomeric ratios achieved in these reactions are often excellent, highlighting the effectiveness of the chiral induction.

Below is a representative table illustrating the diastereoselectivity that can be achieved in aldol reactions using a chiral enol ether derived from a bulky chiral alcohol.

| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |

| Isobutyraldehyde | >95:5 | 85 |

| Benzaldehyde | >95:5 | 90 |

| Acrolein | 90:10 | 78 |

Note: This table is illustrative and represents typical results obtained in diastereoselective aldol reactions with chiral enol ethers.

Pathways to Diverse Chiral Molecules and Complex Architectures

The highly stereoselective reactions of chiral enol ethers derived from this compound open up synthetic pathways to a wide array of complex and biologically significant molecules. The initial aldol adducts can be further manipulated to introduce additional stereocenters and functional groups.

The synthesis of natural products like (-)-Blastmycinolactol and (+)-Blastmycinone serves as a compelling demonstration of this methodology. The core stereochemistry of these molecules can be established through a key diastereoselective aldol reaction of a chiral enol ether derived from this compound. Subsequent cyclization and functional group transformations, which proceed under the influence of the already established stereocenters, lead to the final complex targets.

The ability to access these intricate molecular architectures with high enantiomeric purity underscores the power of using this compound as a chiral auxiliary. The robust and predictable stereocontrol it provides makes it a valuable tool for the synthetic chemist in the pursuit of complex chiral molecules.

Mechanistic Investigations and Stereochemical Control Principles

Elucidation of Asymmetric Induction Mechanisms

Asymmetric induction is the process where a chiral feature in a molecule controls the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereoisomer. wikipedia.org This principle is fundamental to asymmetric synthesis. wikipedia.org In molecules containing the 2,4,6-triisopropylphenyl group, the steric and electronic properties of the molecular framework are key determinants for the chirality of subsequent chemical reactions. wikipedia.org

The stereochemical outcome of reactions involving molecules with a bulky substituent like the 2,4,6-triisopropylphenyl group is often determined by the energetics of the transition state. The molecule orients itself in the transition state to minimize steric strain, which dictates the face from which a reagent will attack. For instance, in the reduction of ketones containing a bulky group, the attacking nucleophile, such as a hydride ion, will approach from the least hindered side. wikipedia.org

In reactions involving γ-keto sulfoxides bearing a 2,4,6-triisopropylphenyl group, a proposed transition state model helps to explain the high degree of stereoselectivity observed. researchgate.net This model assumes a specific orientation of the reactants, influenced by the extreme steric bulk of the triisopropylphenyl group, which effectively shields one face of the reacting center. researchgate.net This steric hindrance forces the approach of the reagent to the opposite face, thus controlling the formation of the specific stereoisomer. researchgate.net

The stereoselectivity in reactions involving chiral substrates is often a result of a combination of steric and electronic effects that favor certain conformations. researchgate.net For 1-(2,4,6-triisopropylphenyl)ethanol (B15157087), the significant steric hindrance caused by the ortho-isopropyl groups restricts the rotation around the bond connecting the phenyl ring to the ethanol (B145695) moiety. This conformational rigidity plays a crucial role in dictating the stereochemical outcome of reactions at the chiral center.

Influence of the Triisopropylphenyl Group on Remote Asymmetric Induction

Remote asymmetric induction refers to the ability of a chiral center to influence the stereochemistry of a reaction at a distant site within the same molecule. researchgate.netnih.gov The 2,4,6-triisopropylphenyl group has proven to be exceptionally effective in achieving high levels of remote asymmetric induction. researchgate.net

Research on the reduction of γ-keto sulfoxides demonstrates the superior efficacy of the triisopropylphenyl group compared to smaller aryl groups like p-tolyl or 2,4,6-trimethylphenyl. When the sterically demanding (2,4,6-triisopropylphenyl)sulfinyl group is used, the reduction with diisobutylaluminium hydride (DIBAL) yields the corresponding γ-hydroxy sulfoxides with very high stereoselectivity. researchgate.net In contrast, the use of less bulky groups results in significantly lower stereoselectivities under the same reaction conditions. researchgate.net The extreme bulk of the triisopropylphenyl group is credited with this high efficiency in 1,4-remote asymmetric induction. researchgate.net

Table 1: Stereoselective Reduction of 3-(Arylsulfinyl)propiophenones

| Entry | Aryl Group | Diastereomeric Ratio |

| 1 | p-tolyl | 65:35 |

| 2 | 2,4,6-trimethylphenyl | 70:30 |

| 3 | 2,4,6-triisopropylphenyl | 95:5 |

This table is based on data from the reduction of γ-keto sulfoxides bearing different aryl groups, highlighting the superior stereoselectivity achieved with the 2,4,6-triisopropylphenyl group. researchgate.net

Structural Analysis of Hydrogen-Bonded Networks and Their Symmetry

The analysis of hydrogen-bonded networks in the solid state provides crucial information about intermolecular interactions and crystal packing. nih.gov The study of these networks often involves identifying hydrogen bond donors and acceptors and analyzing the resulting topology and symmetry. nih.gov

The crystal structure of 1-(2,4,6-triisopropylphenyl)ethanol has been determined through single-crystal X-ray diffraction. mdpi.com A notable feature of its structure is the presence of four independent molecules in the asymmetric unit. mdpi.com During the refinement of the crystal structure, hydrogen atoms were placed in calculated positions, and evidence of disorder was observed in the hydroxyl-bearing fragment, –CH(OH)CH₃. mdpi.com

Computational and Theoretical Studies Applied to S 1 2,4,6 Triisopropylphenyl Ethanol Chemistry

Density Functional Theory (DFT) Calculations for Stereoselective Reactions

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms and predicting the outcomes of stereoselective reactions involving complex chiral molecules like (S)-1-(2,4,6-Triisopropylphenyl)ethanol. While specific DFT studies exclusively on this alcohol's reactions are not extensively documented in readily available literature, the principles are well-established through research on analogous systems.

Theoretical investigations into stereoselective reactions often employ DFT functionals such as B3LYP, M06-2X, and others, paired with appropriate basis sets (e.g., 6-31G(d) or larger) to model transition states and intermediates. nih.gov For instance, in reactions where this compound acts as a chiral auxiliary or reactant, DFT calculations can map out the potential energy surfaces for the formation of different stereoisomers. By calculating the energies of the diastereomeric transition states, chemists can predict which stereochemical pathway is favored, thus rationalizing the observed enantioselectivity or diastereoselectivity.

The bulky 2,4,6-triisopropylphenyl group is a key feature that would be a major focus of any DFT study. This sterically demanding substituent dictates the approach of incoming reagents, and DFT calculations can quantify the energetic penalties associated with sterically hindered pathways. These calculations provide a quantitative basis for understanding the high levels of asymmetric induction often achieved with auxiliaries bearing this group.

Computational Modeling of Chiral Alcohol Additions to Ketenes

The addition of chiral alcohols to ketenes is a classic reaction for establishing stereocenters, and computational modeling has been instrumental in understanding the source of stereoselectivity. A quantitative model based on B3LYP density functional theory calculations has been successfully used to account for the stereoselectivity in the addition of various chiral alcohols to ketenes. nih.gov This methodology is directly applicable to modeling the reaction of this compound with a ketene (B1206846).

The general mechanism involves the nucleophilic attack of the alcohol on the ketene carbonyl carbon, forming a zwitterionic or enolate-like intermediate. The stereochemical outcome can be determined in this initial addition step or in a subsequent proton transfer step. nih.gov Computational modeling helps to dissect these steps:

Transition State Analysis: DFT calculations can locate and characterize the transition states for the attack of the (S)-alcohol from its Re and Si faces on the ketene. The relative energies of these transition states determine the initial diastereoselectivity of the ester formation.

Intermediate Conformations: After the initial addition, the resulting intermediate can exist in several conformations. The conformational processes of these intermediates can significantly impact the final stereoselectivity of the product. nih.gov Computational models can explore the relative stabilities of these conformers and the energy barriers for their interconversion.

For this compound, the sheer size of the triisopropylphenyl group would be expected to create a highly organized transition state, strongly favoring one facial attack on the ketene over the other, leading to high diastereomeric ratios.

Theoretical Insights into Conformational Preferences and Stereochemical Outcomes

The conformational preferences of this compound are fundamental to its role in asymmetric synthesis. The relative orientation of the hydroxyl group, the ethyl group, and the bulky aromatic ring dictates how the molecule interacts with other reagents. Theoretical studies, often in conjunction with experimental data from techniques like X-ray crystallography, provide a detailed picture of these preferences.

Recent structural studies have shown that the steric hindrance in 1-(2,4,6-triisopropylphenyl)ethanol (B15157087) is significant enough to influence its solid-state packing, favoring the formation of tetrameric hydrogen-bonded rings, in contrast to the hexameric rings formed by the less bulky 1-(2,4,6-trimethylphenyl)ethanol. mdpi.com This demonstrates the profound impact of the isopropyl groups on intermolecular interactions.

Computational methods can expand on these solid-state observations to predict the conformational landscape in solution:

Potential Energy Scans: By systematically rotating the key single bonds (e.g., the C-O bond and the C-C bond of the ethyl group), a potential energy surface can be generated. This reveals the lowest energy conformations and the barriers to rotation between them.

Solvent Effects: Computational models can incorporate the effects of different solvents, which can influence conformational equilibria and, consequently, reactivity and stereoselectivity.

Intramolecular Interactions: Theoretical calculations can identify and quantify weak intramolecular interactions, such as potential OH-π interactions between the hydroxyl group and the phenyl ring, which can stabilize certain conformations. nih.gov

For this compound, theoretical insights would confirm that the molecule adopts a limited set of conformations due to severe steric clashes. The lowest energy conformer would position the hydroxyl proton and the small methyl group to minimize interactions with the ortho-isopropyl groups, thereby creating a well-defined chiral pocket that directs the stereochemical course of reactions.

Emerging Research Directions and Future Prospects for S 1 2,4,6 Triisopropylphenyl Ethanol

Development of Novel Catalytic Systems Utilizing Derivatives or Analogues

The structural features of (S)-1-(2,4,6-triisopropylphenyl)ethanol, particularly its steric bulk and chirality, make it an attractive scaffold for the development of novel chiral catalysts. Research in this area is moving beyond its use as a simple chiral auxiliary towards the design of sophisticated ligands for asymmetric catalysis.

One promising direction is the development of derivatives that can act as ligands for transition metal catalysts. For instance, the corresponding amine derivative, 1-(2,4,6-triisopropylphenyl)ethylamine, has already demonstrated its potential as a chiral auxiliary in the synthesis of γ-amino acid derivatives. nih.gov This suggests that other derivatives, such as phosphines or N-heterocyclic carbenes incorporating the (S)-1-(2,4,6-triisopropylphenyl)ethyl moiety, could be effective ligands in a variety of metal-catalyzed reactions, including asymmetric hydrogenation, cross-coupling, and C-H activation reactions.

The development of organocatalysts derived from this compound is another active area of research. The bulky triisopropylphenyl group can create a well-defined chiral pocket around the catalytic site, leading to high levels of stereocontrol. Potential applications include asymmetric aldol (B89426) reactions, Michael additions, and Diels-Alder reactions.

Table 1: Potential Catalytic Systems Derived from this compound

| Catalyst Type | Potential Derivative | Target Reactions | Expected Benefit |

| Transition Metal Ligand | Chiral Phosphine (B1218219) | Asymmetric Hydrogenation, Cross-Coupling | High enantioselectivity due to steric bulk |

| Transition Metal Ligand | N-Heterocyclic Carbene | Metathesis, C-H Activation | Enhanced catalyst stability and activity |

| Organocatalyst | Prolinol Ether | Asymmetric Aldol and Michael Reactions | High stereocontrol from defined chiral pocket |

| Organocatalyst | Chiral Phosphoric Acid | Asymmetric Mannich and Aza-Friedel-Crafts Reactions | Brønsted acid catalysis with high steric hindrance |

Integration into Advanced Multi-Component and Cascade Synthetic Strategies

The efficiency of organic synthesis can be significantly enhanced by employing multi-component reactions (MCRs) and cascade sequences, which allow for the construction of complex molecules in a single operation. The integration of this compound and its derivatives into these advanced synthetic strategies is a key area of future research.

In the context of MCRs, catalysts derived from this compound could provide the necessary stereocontrol to generate multiple stereocenters in a single step. For example, a chiral Brønsted acid catalyst derived from this alcohol could be employed in asymmetric Passerini or Ugi reactions, leading to the synthesis of complex, enantioenriched products.

Cascade reactions, where a single catalyst promotes a series of consecutive transformations, represent another promising frontier. A chiral catalyst based on the this compound scaffold could initiate a cascade sequence, with the steric and electronic properties of the catalyst guiding the stereochemical outcome of each step. This approach could be particularly useful for the synthesis of complex natural products and pharmaceuticals.

Exploration of New Reaction Pathways and Substrate Scope

The unique steric and electronic properties of this compound and its derivatives open up possibilities for the exploration of new reaction pathways and the expansion of substrate scope in existing transformations.

The bulky triisopropylphenyl group can enable reactions that are difficult to achieve with less sterically hindered catalysts. For example, it could allow for the selective functionalization of sterically crowded molecules or promote unusual reaction pathways by disfavoring more common mechanistic routes.

Furthermore, the development of a diverse library of catalysts derived from this compound will allow for the fine-tuning of reactivity and selectivity for a broader range of substrates. This will be crucial for addressing challenges in the synthesis of complex molecules with diverse functional groups and stereochemical requirements. The systematic variation of the catalyst structure will enable chemists to optimize reaction conditions for specific applications, thereby expanding the synthetic utility of this versatile chiral building block.

Q & A

Q. What are the optimal synthetic routes for enantioselective preparation of (S)-1-(2,4,6-Triisopropylphenyl)ethanol?

The asymmetric reduction of prochiral ketones is a common strategy. For example, biocatalytic methods using Saccharomyces cerevisiae in aqueous natural deep eutectic solvents (NADES) have achieved high enantiomeric excess (ee) in structurally similar compounds like (S)-1-(2,4,6-trimethylphenyl)ethanol. Key parameters include:

- Substrate solubility : NADES (e.g., choline chloride/glycerol mixtures) enhance solubility of hydrophobic ketones.

- Water content : 10–20% water in NADES balances enzyme activity and substrate stability.

- Reaction scale : Preparative-scale reductions (≥100 mg) require optimized NADES viscosity and yeast cell viability .

Q. How can the stereochemical purity of this compound be confirmed?

Analytical techniques include:

- Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) and hexane/isopropanol mobile phases.

- Optical rotation : Compare observed [α]D values with literature data for enantiopure standards.

- X-ray crystallography : Resolve absolute configuration via single-crystal analysis of derivatives (e.g., Mosher esters) .

Q. What spectroscopic methods are critical for characterizing this compound?

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.2 ppm, split due to triisopropyl groups) and the chiral ethanol moiety (δ 1.4–1.6 ppm for CH3, δ 4.8–5.1 ppm for OH).

- FT-IR : Confirm hydroxyl (≈3350 cm⁻¹) and aryl C–H (≈3050 cm⁻¹) stretches.

- High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., C17H26O requires m/z 246.1984) .

Advanced Research Questions

Q. How do steric effects from the 2,4,6-triisopropylphenyl group influence reactivity in catalytic applications?

The bulky triisopropylphenyl group:

- Enhances stereoselectivity : Steric hindrance directs substrate approach in asymmetric catalysis (e.g., in palladium-catalyzed cross-couplings).

- Reduces catalyst aggregation : Prevents π-stacking in chiral ligands, improving turnover frequency.

- Complicates crystallization : Requires tailored solvent systems (e.g., mixed pentane/diethyl ether) for X-ray analysis .

Q. What strategies resolve contradictions in enantioselectivity data between biocatalytic and chemical synthesis methods?

Discrepancies may arise from:

- Solvent polarity : NADES stabilize transition states differently than organic solvents (e.g., THF).

- Enzyme vs. metal-ligand systems : Biocatalysts (e.g., alcohol dehydrogenases) favor distinct transition-state geometries vs. chiral Ru or Ir complexes.

- Byproduct inhibition : In yeast-mediated reductions, NADES components (e.g., sugars) may alter cofactor regeneration efficiency.

Recommendation: Cross-validate results using multiple analytical methods and replicate conditions from independent studies .

Q. How can computational modeling guide the design of derivatives for asymmetric catalysis?

- DFT calculations : Predict steric/electronic effects of substituents on transition-state energies.

- Docking simulations : Model interactions between the ethanol moiety and enzyme active sites (e.g., ketoreductases).

- Hammett correlations : Quantify substituent effects on reaction rates in aryl-modified analogs .

Methodological Challenges and Solutions

Q. What are the limitations of current synthetic protocols, and how can they be addressed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.